molecular formula C15H17F3N2O4 B2718796 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396677-16-9

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2718796
CAS RN: 1396677-16-9
M. Wt: 346.306
InChI Key: STDMFTSQAISZAC-UHFFFAOYSA-N
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Description

“N-(3-Cyclopropyl-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide” is a chemical compound . The CAS number is 1396871-61-6.


Molecular Structure Analysis

The molecular formula of the compound is C13H16F3NO3S . The average mass is 323.331 Da and the monoisotopic mass is 323.080292 Da .

Scientific Research Applications

Enzyme Inhibition and Metabolic Activation

  • Enzyme Inhibition : A study identified 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one as a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, with significant inhibition activity suggesting the critical role of carbonyl groups in the compound for this activity (Lin et al., 2000).

  • Metabolic Activation : Research on the environmental pollutant and mutagen 1-nitropyrene revealed its metabolic activation to DNA-bound adducts by xanthine oxidase, indicating potential for studies on the mutagenicity and carcinogenicity of structurally related compounds (Howard et al., 1983).

Synthetic Applications and Reactivity

  • Synthesis of Analogues : Research on the synthesis of cyclopropene analogues of ceramide explored the effects of these compounds on dihydroceramide desaturase, highlighting the synthetic versatility and potential pharmacological applications of cyclopropyl-containing compounds (Triola et al., 2003).

  • Reactivity and Formation of Adducts : The formation of DNA adducts by the metabolic reduction of environmental mutagens, such as 1-nitropyrene, to DNA-bound adducts offers a model for studying the biological interactions and potential toxicological impacts of similar compounds (Howard et al., 1983).

Structural and Molecular Characterization

  • Molecular Structure Analysis : The molecular structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was characterized, revealing insights into the spatial arrangement and potential interaction sites for similar compounds, which could inform drug design and material science applications (Wang et al., 2016).

Pharmacological and Biological Activities

  • Bioactivation and Toxicology : The bioactivation and toxicity of felbamate, involving the formation of reactive metabolites, provide a framework for understanding the metabolic pathways, potential toxicities, and therapeutic applications of structurally related compounds (Dieckhaus et al., 2001).

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c16-15(17,18)24-11-5-3-10(4-6-11)20-14(23)13(22)19-8-7-12(21)9-1-2-9/h3-6,9,12,21H,1-2,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDMFTSQAISZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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